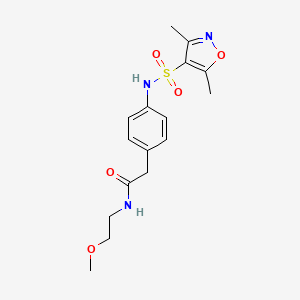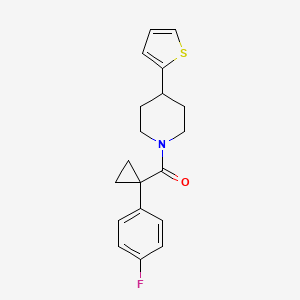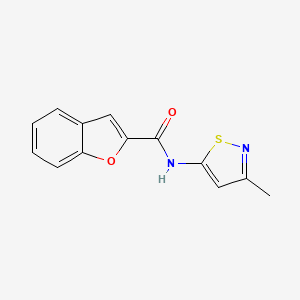
Methyl 2-amino-5-fluoroisonicotinate
説明
“Methyl 2-amino-5-fluoroisonicotinate” is a chemical compound with the molecular formula C7H7FN2O2 . It has a molecular weight of 170.14 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methyl ester group, an amino group, and a fluorine atom .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . The boiling point is reported to be 302.1±42.0 °C at 760 mmHg . The compound is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Chemical Synthesis and Molecular Studies
Synthesis of Modified Nucleotides : Methyl 2-amino-5-fluoroisonicotinate and related compounds are utilized in the chemical synthesis of modified nucleotides. For example, Schmidt et al. (1992) describe the synthesis of 2'-deoxyoligonucleotides containing 5-fluorocytosine residues, which are valuable in studying the mechanism of DNA cytosine methyltransferases (Schmidt et al., 1992).
Crystal and Molecular Structure Analysis : The molecular structures of compounds like this compound are analyzed to understand their interactions and bonding configurations. For instance, Mazza et al. (1969) investigated the hydrogen-bonded complexes of similar compounds to understand their interaction in the solid state (Mazza et al., 1969).
Medical and Biological Research
Cancer Research and Chemotherapy : Compounds structurally related to this compound are studied for their potential in cancer therapy. For instance, Chu et al. (2003) discussed the role of thymidylate synthase inhibitors, like 5-fluorouracil, in cancer chemotherapy (Chu et al., 2003).
Neuroscience and Brain Tumor Studies : Certain fluorinated compounds are used in the study of brain tumors and neurological research. Jaber et al. (2015) analyzed the value of 5-aminolevulinic acid in gliomas, highlighting the significance of fluorine-containing compounds in neuro-oncology (Jaber et al., 2015).
Organic Chemistry and Material Science
Organic Synthesis and Fluorination Techniques : In organic chemistry, the synthesis and manipulation of fluorine-containing compounds like this compound are of great interest. Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles (Schmitt et al., 2017).
Development of Fluorescent Amino Acids : Research in chemical biology often involves the development of fluorescent amino acids for protein labeling and imaging. Cheng et al. (2020) discuss the design and synthesis of fluorescent amino acids, which are essential in studying biological systems (Cheng et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-amino-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMXRUOAVEHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

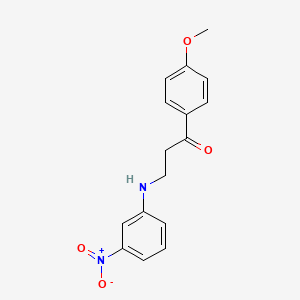
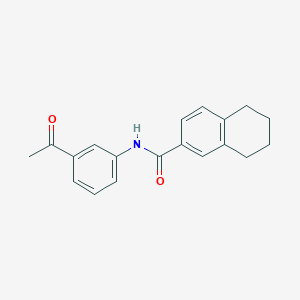


![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide](/img/structure/B2651903.png)
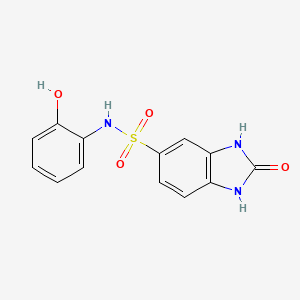
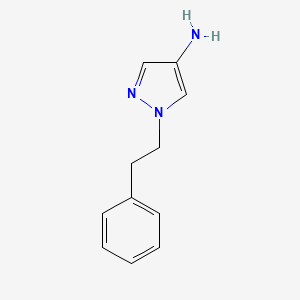
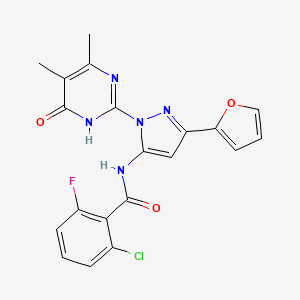
![N-[2-[Cyclopropyl(propan-2-yl)amino]ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651912.png)
![1-(4-Bromophenyl)-3-[{[(2-chloroanilino)carbonyl]oxy}(methyl)amino]-2-propen-1-one](/img/structure/B2651914.png)
![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)
